Broader KIT/PDGFRA Mutant Coverage: Ripretinib Inhibits Activation Loop Mutations Refractory to Sunitinib and Regorafenib
Ripretinib demonstrates a uniquely broad inhibitory profile across 23+ primary and secondary KIT/PDGFRA mutants, including activation loop mutations in exons 17/18 (KIT D816V/H, PDGFRA D842V) that are poorly inhibited by imatinib, sunitinib, or regorafenib. In biochemical kinase assays, ripretinib inhibits KIT WT (IC₅₀ = 4 nM), KIT V654A (8 nM), KIT T670I (18 nM), KIT D816H (5 nM), KIT D816V (25 nM), and PDGFRα D842V (36 nM) . These activation loop mutations were previously thought to be inhibitable only by type I inhibitors; ripretinib is the first type II inhibitor demonstrated to broadly inhibit them . In PDGFRA D842V transfection models, ripretinib showed higher potency than imatinib, sunitinib, and regorafenib, though lower than avapritinib [1]. Sunitinib and regorafenib fail to inhibit the full spectrum of KIT resistance mutations, as neither drug effectively covers KIT exon 17/18 activation loop mutants [2].
| Evidence Dimension | Biochemical IC₅₀ against KIT and PDGFRA mutant panel (nM) |
|---|---|
| Target Compound Data | KIT WT: 4 nM; KIT V654A: 8 nM; KIT T670I: 18 nM; KIT D816H: 5 nM; KIT D816V: 25 nM; PDGFRα D842V: 36 nM |
| Comparator Or Baseline | Sunitinib: active against KIT V654A and T670I but weak/no activity against KIT D816V and PDGFRA D842V. Regorafenib: weak/no activity against KIT activation loop mutations. Imatinib: inactive against KIT D816V and PDGFRA D842V. |
| Quantified Difference | Ripretinib is the only FDA-approved GIST TKI with nanomolar potency against all tested KIT exon 13, 14, 17, and PDGFRA exon 18 mutants simultaneously. KIT D816V IC₅₀ = 25 nM (vs >1,000 nM for imatinib); PDGFRα D842V IC₅₀ = 36 nM (vs 759 nM, 120 nM, 810 nM for imatinib, sunitinib, regorafenib respectively). |
| Conditions | Biochemical kinase inhibition assays using recombinant catalytic domains at physiologically relevant ATP concentrations (Km-level); PDGFRA D842V transfection models in CHO cells. |
Why This Matters
For procurement decisions in GIST-focused research programs, ripretinib is the only single agent capable of simultaneously inhibiting all major KIT/PDGFRA resistance mutation classes in biochemical assays, enabling experimental designs that require uniform coverage of heterogeneous mutation landscapes.
- [1] Kim EJ, et al. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors. Clin Drug Investig. 2023;43(3):161-175. Available via ScienceOpen. View Source
- [2] OMICSDI. Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor. Accessed 2026. View Source
